chemical structure and properties of 1-Methylpyrrolidin-2-imine hydrochloride
chemical structure and properties of 1-Methylpyrrolidin-2-imine hydrochloride
An In-depth Technical Guide to 1-Methylpyrrolidin-2-imine hydrochloride
Foreword: The Strategic Importance of Privileged Scaffolds
In the landscape of modern drug discovery, the pyrrolidine ring stands as a quintessential "privileged scaffold"—a molecular framework that is recurrently identified as a key constituent in a multitude of biologically active compounds.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1]
This guide focuses on a specific, functionalized derivative: 1-Methylpyrrolidin-2-imine hydrochloride . While its direct parent, 1-Methyl-2-pyrrolidinone (NMP), is extensively utilized as a powerful aprotic solvent and formulation excipient in the pharmaceutical industry[2][3], the transformation of its carbonyl group into an imine introduces a reactive and versatile functional handle. The imine moiety, particularly in its protonated hydrochloride salt form, offers unique opportunities for chemical elaboration and as a potential pharmacophore. This document serves as a technical primer for researchers, chemists, and drug development professionals, providing a comprehensive overview of the structure, properties, synthesis, and potential applications of this intriguing building block.
Section 1: Core Molecular Profile
Chemical Identity and Structure
1-Methylpyrrolidin-2-imine hydrochloride is the salt form of the cyclic amidine, 1-methyl-2-pyrrolidinimine. The hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.
Caption: Chemical structure of 1-Methylpyrrolidin-2-imine hydrochloride.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. The hydrochloride salt form generally confers higher water solubility and melting points compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 134.61 g/mol | [4] |
| Monoisotopic Mass | 134.0610761 Da | [4] |
| Appearance | White to off-white crystalline solid (Predicted) | - |
| XLogP3-AA (Free Base) | -0.1 | [6] |
| Hydrogen Bond Donor | 1 (for the free base) | [6] |
| Hydrogen Bond Acceptor | 1 (for the free base) | [6] |
| Topological Polar Surface Area | 27.1 Ų | [4][6] |
Table 2: Spectroscopic Data Summary
| Technique | Data Highlights | Source |
| ¹H NMR | Expected signals: Singlet for N-CH₃ (~3.0 ppm), multiplets for the three ring CH₂ groups, and a broad singlet for the imine N-H proton. | [4] |
| IR (KBr Wafer) | Expected characteristic peaks: N-H stretch (~3100-3300 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [4] |
| Mass Spectrometry | The monoisotopic mass of the parent free base is 98.084 Da. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 99.092. | [6][7] |
Section 2: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of 1-Methylpyrrolidin-2-imine HCl.
Causality Behind Experimental Choices:
-
Thionation: The conversion of the robust amide carbonyl of NMP to a thione is the critical activation step. Lawesson's reagent is a standard, field-proven choice for this transformation due to its high efficiency in converting carbonyls to thiocarbonyls under relatively mild, anhydrous conditions. Toluene is an excellent high-boiling, non-protic solvent for this reaction.
-
Amination: The resulting thione is significantly more electrophilic than the starting lactam, making it susceptible to nucleophilic attack by ammonia or other aminating agents. This step forms the desired imine.
-
Salt Formation: The final free base is often an oil or a low-melting solid that can be unstable. Conversion to the hydrochloride salt via the addition of HCl in a non-polar solvent like diethyl ether or isopropanol facilitates purification by crystallization and significantly improves the compound's shelf-life and handling characteristics.
Reactivity Profile
The reactivity of 1-Methylpyrrolidin-2-imine hydrochloride is dominated by the protonated imine (amidinium) functionality.
-
Hydrolysis: As with most imines, it is susceptible to hydrolysis, especially under acidic or basic conditions, which would revert it to 1-methyl-2-pyrrolidinone. This necessitates storage in a dry, inert atmosphere.
-
Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles, providing a route to various substituted pyrrolidines.
-
Basicity: The free base is a reasonably strong base, and the hydrochloride salt is the conjugate acid. It will react with strong bases to liberate the free imine.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-Methylpyrrolidin-2-imine hydrochloride lies in its potential as a versatile building block for constructing more complex molecules.
-
Scaffold Elaboration: The imine group serves as a synthetic handle. It can be reduced to the corresponding amine, undergo cycloaddition reactions, or be used in coupling chemistries to append other molecular fragments, enabling the rapid generation of diverse chemical libraries for screening.
-
Bioisosteric Replacement: The cyclic amidine moiety can act as a bioisostere for other functional groups, such as amides or ureas. This substitution can modulate a compound's pharmacokinetic properties, including solubility, cell permeability, and metabolic stability, while potentially maintaining or enhancing its biological activity.
-
Context from Analogues: The parent compound, NMP, is widely used to improve the solubility and bioavailability of poorly soluble drugs.[2] It also functions as a penetration enhancer for transdermal drug delivery.[8] While 1-Methylpyrrolidin-2-imine hydrochloride is structurally distinct, the inherent properties of the N-methylpyrrolidine core suggest that its derivatives may also possess favorable pharmaceutical properties. The thione analogue is already recognized as a valuable intermediate in creating pharmaceuticals and agrochemicals.[9]
Section 4: Safety, Handling, and Storage
As a research chemical, 1-Methylpyrrolidin-2-imine hydrochloride must be handled with appropriate care, following standard laboratory safety protocols.
Hazard Identification
Based on GHS classifications provided for this compound, the primary hazards are:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H319: Causes serious eye irritation[4]
-
H335: May cause respiratory irritation[4]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Given the hygroscopic and light-sensitive nature of related pyrrolidine compounds, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is highly recommended.[11]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[10]
Section 5: Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and characterization of 1-Methylpyrrolidin-2-imine hydrochloride.
Protocol: Proposed Synthesis
Objective: To synthesize 1-Methylpyrrolidin-2-imine hydrochloride from 1-Methyl-2-pyrrolidinone (NMP).
Step 1: Thionation of NMP
-
Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.
-
Charge the flask with NMP (1 eq.) and anhydrous toluene (approx. 5-10 mL per gram of NMP).
-
Add Lawesson's reagent (0.5 eq.) portion-wise to the stirred solution. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure to yield the crude 1-Methylpyrrolidine-2-thione, which can be purified by column chromatography or used directly in the next step.
Step 2: Amination and Salt Formation
-
Dissolve the crude thione from Step 1 in methanol in a pressure-resistant vessel.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 15-20 minutes, or add a solution of ammonia in methanol (7N).
-
Seal the vessel and allow it to stir at room temperature for 12-24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the resulting crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methylpyrrolidin-2-imine hydrochloride.
Protocol: Characterization by ¹H NMR Spectroscopy
-
Accurately weigh 5-10 mg of the final product.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean NMR tube.
-
Cap the tube and vortex briefly to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the spectrum, referencing it to the residual solvent peak. Analyze the chemical shifts, integration, and multiplicity to confirm the structure.
Protocol: Characterization by IR Spectroscopy
-
Grind a small amount (1-2 mg) of the dry product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C=N, C-N) to confirm the compound's identity.
References
-
PubChem. (n.d.). 1-Methylpyrrolidin-2-imine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-methylpyrrolidin-2-imine hydrochloride (C5H10N2). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2-pyrrolidinimine. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). Safety Data Sheet - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
-
Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]
-
Mollazadeh, M., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. AAPS PharmSciTech, 11(4), 1-10. Retrieved from [Link]
-
Akhter, S., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Retrieved from [Link]
-
Welinks. (2022, April 20). 1-Methyl-2-Pyrrolidone. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. welinkschem.com [welinkschem.com]
- 4. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-methylpyrrolidin-2-imine hydrochloride 97% | CAS: 7544-77-6 | AChemBlock [achemblock.com]
- 6. 1-Methyl-2-pyrrolidinimine | C5H10N2 | CID 12448966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1-methylpyrrolidin-2-imine hydrochloride (C5H10N2) [pubchemlite.lcsb.uni.lu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. louisville.edu [louisville.edu]
